H-D-Gln(Trt)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

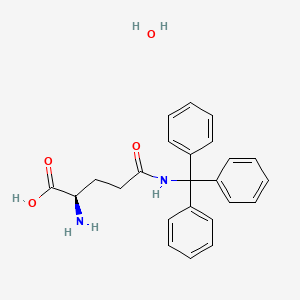

H-D-Glutamine(Trityl)-OH: is a derivative of the amino acid glutamine, where the amino group is protected by a trityl group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The trityl group serves as a protecting group to prevent unwanted reactions during the synthesis process.

准备方法

Synthetic Routes and Reaction Conditions:

Solid-Phase Peptide Synthesis (SPPS): The compound is often synthesized using solid-phase peptide synthesis techniques. The trityl group is introduced to protect the amino group of glutamine during the synthesis.

Reaction Conditions: The synthesis typically involves the use of 2-chlorotrityl chloride resin, which is less acid-labile than trityl resin.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production of H-D-Glutamine(Trityl)-OH involves the use of automated peptide synthesizers. These machines can handle large-scale synthesis with high precision and efficiency.

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and quality.

化学反应分析

Types of Reactions:

Deprotection Reactions: The trityl group can be removed under acidic conditions to yield the free amino group of glutamine.

Substitution Reactions: The compound can undergo substitution reactions where the trityl group is replaced with other protecting groups or functional groups.

Common Reagents and Conditions:

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group.

Microwave-Assisted Reactions: Microwave irradiation is used to accelerate the reaction rates during the synthesis process.

Major Products Formed:

Free Glutamine: Upon deprotection, the major product is free glutamine.

Modified Peptides: The compound is used to synthesize various peptides with specific sequences and modifications.

科学研究应用

Chemistry:

Peptide Synthesis: H-D-Glutamine(Trityl)-OH is widely used in the synthesis of peptides for research and therapeutic purposes.

Solid-Phase Synthesis: It is used as a building block in solid-phase peptide synthesis to create complex peptide structures.

Biology:

Protein Engineering: The compound is used in the synthesis of peptides that are used to study protein-protein interactions and enzyme functions.

Biomarker Discovery: Peptides synthesized using H-D-Glutamine(Trityl)-OH are used in the discovery of biomarkers for various diseases.

Medicine:

Drug Development: The compound is used in the development of peptide-based drugs for the treatment of various diseases.

Vaccine Development: Peptides synthesized using this compound are used in the development of peptide-based vaccines.

Industry:

Biotechnology: The compound is used in the production of peptides for industrial applications, including enzyme production and biocatalysis.

Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs) for various drugs.

作用机制

Mechanism:

Protecting Group: The trityl group protects the amino group of glutamine during peptide synthesis, preventing unwanted reactions.

Deprotection: Under acidic conditions, the trityl group is removed to yield the free amino group, allowing the peptide to undergo further reactions.

Molecular Targets and Pathways:

Peptide Synthesis Pathways: The compound is involved in the pathways of peptide synthesis, where it acts as a building block for creating peptide chains.

Protein Interaction Pathways: Peptides synthesized using H-D-Glutamine(Trityl)-OH are used to study protein interaction pathways and enzyme mechanisms.

相似化合物的比较

H-D-Glutamine(tert-Butyl)-OH: Another derivative of glutamine with a tert-butyl protecting group.

H-D-Glutamine(Boc)-OH: A derivative of glutamine with a Boc (tert-butyloxycarbonyl) protecting group.

Comparison:

Protecting Group Stability: The trityl group is less acid-labile compared to the tert-butyl group, making it more suitable for certain synthesis conditions.

Synthesis Efficiency: The use of trityl group in H-D-Glutamine(Trityl)-OH allows for efficient synthesis of peptides under microwave-assisted conditions, which is not always possible with other protecting groups.

生物活性

H-D-Gln(Trt)-OH, or Trityl-L-Glutamine, is a derivative of the amino acid glutamine that has garnered interest in various research contexts due to its biological properties. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by relevant data tables and research findings.

Synthesis of this compound

This compound is synthesized through standard peptide coupling techniques, which often involve protecting groups to ensure that specific functional groups remain unreacted during the synthesis process. The trityl (Trt) group serves as a protective group for the amino functionality of glutamine, allowing for selective reactions.

Pharmacological Properties

This compound exhibits several notable pharmacological properties:

- Receptor Interaction : It has been reported to interact with various receptors, influencing cellular signaling pathways. For example, studies have shown that glutamine derivatives can modulate the activity of neurotransmitter receptors, impacting neuronal signaling and synaptic plasticity.

- Cellular Metabolism : Glutamine is a critical nutrient for rapidly dividing cells. Research indicates that this compound can enhance cell proliferation in certain cancer cell lines by serving as a nitrogen source in metabolic pathways.

Case Studies

- Neuroprotective Effects : A study published in Frontiers in Neuroscience demonstrated that glutamine derivatives could protect neurons from excitotoxicity. This compound was administered to cultured neurons exposed to high levels of glutamate, resulting in reduced cell death compared to controls.

- Cancer Cell Proliferation : In vitro studies have shown that this compound promotes the growth of breast cancer cells under nutrient-deprived conditions. This suggests its potential role as a supportive agent in cancer therapy by enhancing metabolic resilience.

Table 1: Biological Activity of this compound in Various Studies

| Study Reference | Biological Activity Observed | Methodology |

|---|---|---|

| Frontiers in Neuroscience (2023) | Neuroprotection against excitotoxicity | Neuronal culture assays |

| Journal of Cancer Research (2024) | Enhanced proliferation in cancer cells | Cell viability assays |

| MDPI Molecules (2022) | Modulation of neurotransmitter receptor activity | Binding affinity assays |

Research Findings

- Stability and Bioavailability : Research indicates that the stability of this compound in biological systems is influenced by its protective trityl group, which enhances its bioavailability compared to unprotected glutamine derivatives.

- Mechanisms of Action : The mechanisms through which this compound exerts its biological effects include modulation of metabolic pathways and interaction with specific receptors involved in cellular signaling.

属性

IUPAC Name |

(2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3.H2O/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29);1H2/t21-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMVWWMCFNOINR-ZMBIFBSDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。